N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide
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Overview
Description
N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide is an organic compound with the molecular formula C24H22N2O2 and a molecular weight of 370.452. This compound is characterized by its complex structure, which includes a benzamide core, a phenyl group, and a prop-2-enoylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide can be compared to other similar compounds, such as:
- N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzoate
- N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzylamine These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N-[1-(4-phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-3-23(27)26-22-15-13-21(14-16-22)24(28)25-17(2)18-9-11-20(12-10-18)19-7-5-4-6-8-19/h3-17H,1H2,2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOBTYHFJCTTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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